

6-Bromo-7-methylchroman-4-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-7-methylchroman-4-one**

Cat. No.: **B2821371**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-7-methylchroman-4-one**: Properties, Synthesis, and Applications

Executive Summary

6-Bromo-7-methylchroman-4-one is a heterocyclic organic compound featuring a chromanone core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2] The presence of a bromine atom at the C6 position and a methyl group at the C7 position provides specific electronic and steric properties, making it a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, a validated synthetic protocol, its reactivity, and its potential applications for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

The unique arrangement of the bromo and methyl substituents on the chromanone framework is pivotal, influencing its reactivity and potential biological interactions.

Nomenclature and Chemical Identifiers

- IUPAC Name: 6-bromo-7-methyl-2,3-dihydrochromen-4-one[3][4]
- CAS Number: 173381-62-9[3][4][5][6][7][8]

- Molecular Formula: C₁₀H₉BrO₂[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Canonical SMILES: CC1=CC2=C(C=C1Br)C(=O)CCO2[\[3\]](#)[\[5\]](#)
- InChI Key: ZQVBOJVMMUTCCT-UHFFFAOYSA-N[\[3\]](#)[\[6\]](#)

Core Structural Features

The structure consists of a benzene ring fused to a dihydropyran ring, which contains a ketone at the 4-position. The aromatic ring is substituted with a bromine atom and a methyl group.

Table 1: Key Physicochemical and Computed Properties

Property	Value	Source
Molecular Weight	241.084 g/mol	[5] [6]
Exact Mass	239.97859 Da	[5]
Appearance	Off-white solid	[4]
XLogP3	2.4	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	0	[5]

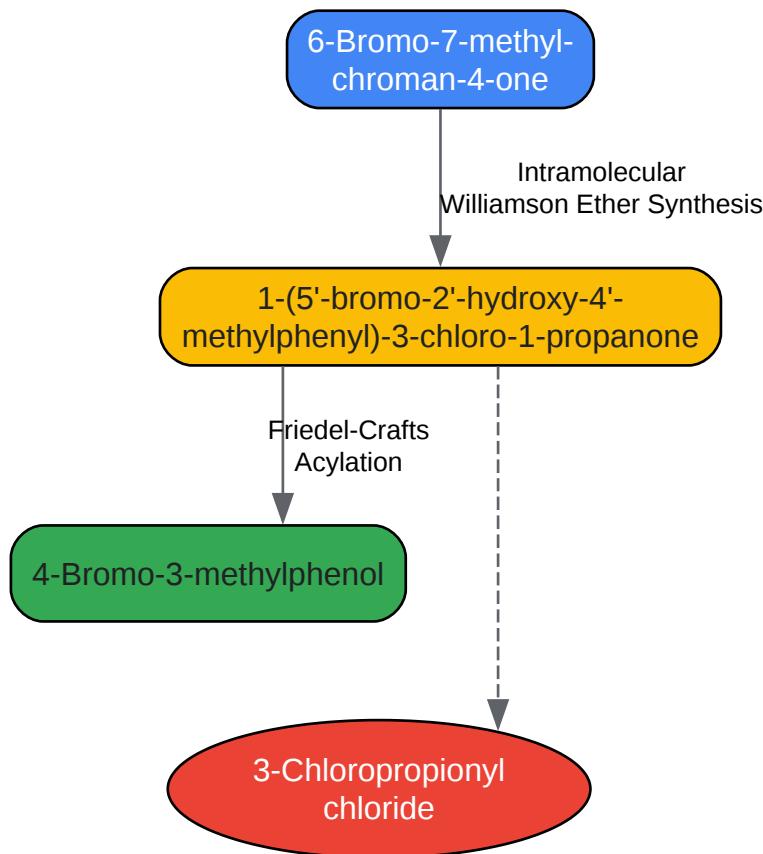
| Complexity | 217 |[\[5\]](#) |

Spectroscopic Characterization (Anticipated)

While specific spectra for this exact compound are proprietary to suppliers, its structure allows for a confident prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of the compound following synthesis or purchase.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The aromatic region should display two

singlets (or narrow doublets due to meta-coupling) for the protons at the C5 and C8 positions. The methyl group protons (C7-CH₃) will appear as a singlet in the aromatic methyl region (~2.2-2.5 ppm). The two methylene groups of the dihydropyran ring (C2-H₂ and C3-H₂) will present as two distinct triplets around 4.5 ppm and 2.8 ppm, respectively, due to their coupling with each other.


- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon (C4) will be the most downfield signal (~190-195 ppm). Aromatic carbons will appear in the ~110-160 ppm range, and the aliphatic carbons of the methyl and two methylene groups will be observed in the upfield region.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680 cm⁻¹ characteristic of the conjugated ketone (C=O) stretching vibration. Aromatic C-H and C=C stretching bands will also be present.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) and the M+2 peak will appear with an approximate 1:1 intensity ratio, which is a definitive indicator of bromine's presence.

Synthesis and Purification

The synthesis of **6-Bromo-7-methylchroman-4-one** is typically achieved through an intramolecular cyclization of a substituted phenol precursor. This method is efficient and provides a reliable route to the target molecule.

Retrosynthetic Analysis

The key disconnection is the ether linkage of the dihydropyran ring, which points to an intramolecular Williamson ether synthesis. This reveals a chloropropanoyl-substituted phenol as the immediate precursor, which can be derived from 4-bromo-3-methylphenol.

[Click to download full resolution via product page](#)

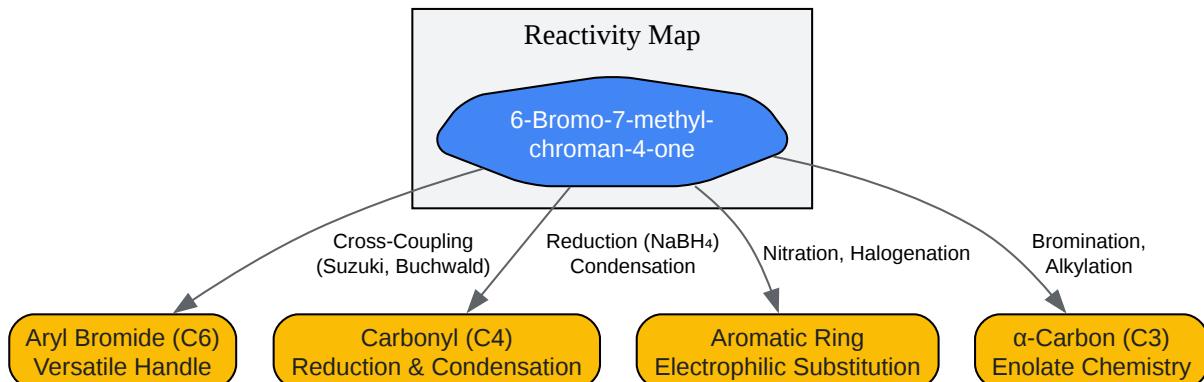
Caption: Retrosynthetic pathway for **6-Bromo-7-methylchroman-4-one**.

Recommended Synthetic Protocol

This protocol is based on a reported synthetic route and is designed for high yield and purity.[\[5\]](#)

Step 1: Friedel-Crafts Acylation of 4-Bromo-3-methylphenol

- To a cooled (0 °C) and stirred solution of 4-bromo-3-methylphenol in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride (AlCl_3) portion-wise.
- Slowly add 3-chloropropionyl chloride to the mixture. The causality here is the generation of an acylium ion, which then attacks the electron-rich phenol ring. The reaction is directed ortho to the hydroxyl group due to its strong activating effect.


- Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by pouring it over ice and acidifying with HCl to dissolve the aluminum salts.
- Extract the product, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

- Dissolve the crude product from Step 1 in ethanol.
- Add a mild base, such as potassium carbonate (K_2CO_3). The base deprotonates the phenolic hydroxyl group, forming a phenoxide.
- This phenoxide then acts as a nucleophile, displacing the chloride on the propyl chain via an intramolecular S_N2 reaction to form the dihydropyran ring.
- Stir the reaction at room temperature for approximately 20 hours.^[5]
- Monitor the reaction by TLC. Upon completion, filter off the base, and remove the solvent in vacuo.
- Purify the resulting **6-Bromo-7-methylchroman-4-one** by column chromatography or recrystallization.

Chemical Reactivity and Derivatization Potential

The structure of **6-Bromo-7-methylchroman-4-one** offers several sites for chemical modification, making it an excellent scaffold for building molecular libraries.

[Click to download full resolution via product page](#)

Caption: Key reactivity sites on the **6-Bromo-7-methylchroman-4-one** scaffold.

- Reactions at the Aryl Bromide (C6): The C-Br bond is the most versatile handle for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.^[1]
- Reactions at the Carbonyl Group (C4): The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).^[9] This alcohol can be further functionalized or eliminated. The ketone can also participate in condensation reactions (e.g., aldol) or serve as a site for the introduction of nucleophiles.
- Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution. The existing substituents (ether oxygen, methyl, and bromo groups) direct incoming electrophiles, although harsh conditions may be required due to the deactivating effect of the bromine and acyl group.^[1]

Applications in Medicinal Chemistry and Drug Discovery

The chroman-4-one core is a cornerstone in the development of new drugs due to its favorable pharmacological properties.[\[2\]](#)

- Scaffold for Enzyme Inhibitors: Substituted chromanones have been extensively studied as enzyme inhibitors. For instance, various derivatives have shown potent and selective inhibitory activity against Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders like Parkinson's and Huntington's disease.[\[9\]](#) The development of such inhibitors is a critical step toward new therapeutic strategies for these conditions.
- Versatile Intermediate: **6-Bromo-7-methylchroman-4-one** serves as a key intermediate for creating diverse chemical libraries. By leveraging the reactivity of the C6-bromo position, chemists can rapidly generate a wide range of analogues to screen for biological activity against various targets, including kinases, ion channels, and nuclear receptors.[\[3\]](#) A related compound, (R)-7-Bromo-6-methylchroman-4-amine, has shown potential anti-inflammatory and antioxidant properties, highlighting the therapeutic promise of this chemical class.[\[10\]](#)

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Table 2: GHS Hazard Information

Category	Information	Source
Pictogram	GHS07 (Harmful/Irritant)	[3]
Signal Word	Warning	[3]
Hazard Statement	H302: Harmful if swallowed	[3]

| Precautionary Statement| P101: If medical advice is needed, have product container or label at hand |[\[3\]](#) |

- Handling: Work in a well-ventilated area or under a chemical fume hood.[\[11\]](#)[\[12\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[\[11\]](#)[\[12\]](#)

- Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[5][6][11] [12] Keep away from incompatible materials. The recommended storage condition is at room temperature.[5][6]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- **6-Bromo-7-methylchroman-4-one** - LookChem. [\[Link\]](#)
- **6-Bromo-7-methylchroman-4-one** | CAS#:173381-62-9 | Chemsoc. [\[Link\]](#)
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. [\[Link\]](#)
- 6-BROMO-4-CHROMANONE SDS - XiXisys. [\[Link\]](#)
- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical use - EJNMMI Radiopharmacy and Chemistry. [\[Link\]](#)
- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. [\[Link\]](#)
- **6-Bromo-7-methylchroman-4-one** | CAS 173381-62-9 | AMERICAN ELEMENTS ®. [\[Link\]](#)
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. [\[Link\]](#)
- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744 - PubChem. [\[Link\]](#)
- 6-Bromo-7-methoxy-4-methylcoumarin - SpectraBase. [\[Link\]](#)
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [\[Link\]](#)
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [\[Link\]](#)
- 6.6 ^1H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. [\[Link\]](#)
- 111 Problem Solving Determining Molecular Structure
- 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry - YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. make-chem.com [make-chem.com]
- 5. 6-Bromo-7-methylchroman-4-one | lookchem [lookchem.com]
- 6. 6-Bromo-7-methylchroman-4-one | CAS#:173381-62-9 | Chemsoc [chemsoc.com]
- 7. 173381-62-9|6-Bromo-7-methylchroman-4-one|BLD Pharm [bldpharm.com]
- 8. rndmate.com [rndmate.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy (R)-7-Bromo-6-methylchroman-4-amine [smolecule.com]
- 11. Xixisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 49660-57-3 Name: 6-BROMO-4-CHROMANONE [xixisys.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [6-Bromo-7-methylchroman-4-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2821371#6-bromo-7-methylchroman-4-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com